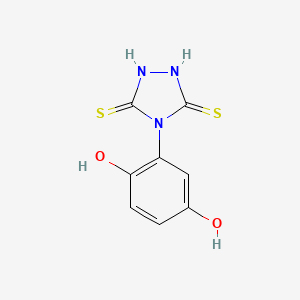

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione

CAS No.: 921759-00-4

Cat. No.: VC16920809

Molecular Formula: C8H7N3O2S2

Molecular Weight: 241.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921759-00-4 |

|---|---|

| Molecular Formula | C8H7N3O2S2 |

| Molecular Weight | 241.3 g/mol |

| IUPAC Name | 4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione |

| Standard InChI | InChI=1S/C8H7N3O2S2/c12-4-1-2-6(13)5(3-4)11-7(14)9-10-8(11)15/h1-3,12-13H,(H,9,14)(H,10,15) |

| Standard InChI Key | ZVVHTGWLUIXTDP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1O)N2C(=S)NNC2=S)O |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 1,2,4-triazolidine ring, a five-membered heterocycle containing three nitrogen atoms. The 3rd and 5th positions are substituted with thione (-S) groups, while the 4th position bears a 2,5-dihydroxyphenyl substituent. This configuration confers unique electronic properties due to the electron-withdrawing thiones and the electron-donating phenolic hydroxyl groups .

Molecular Formula and Weight

-

Empirical Formula:

-

Molecular Weight: 254.31 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07) .

Stereoelectronic Features

-

The thione groups at positions 3 and 5 create regions of high electron density, facilitating hydrogen bonding and metal coordination.

-

The 2,5-dihydroxyphenyl group introduces intramolecular hydrogen bonding between adjacent hydroxyl groups, stabilizing the planar aromatic system .

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthesis

While no direct synthesis of 4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione has been reported, analogous triazole-thiones are typically synthesized via cyclization of hydrazinecarbothioamide derivatives. For example, 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones are prepared by refluxing hydrazinecarbothioamides in 4N NaOH or treating them with polyphosphoric acid .

Proposed Route for Target Compound

-

Step 1: Condensation of 2,5-dihydroxybenzaldehyde with thiosemicarbazide to form a hydrazinecarbothioamide intermediate.

-

Step 2: Cyclization under alkaline conditions (e.g., 4N NaOH, 80°C) to yield the triazolidine-thione core.

-

Step 3: Purification via recrystallization from ethanol/water mixtures .

Challenges in Synthesis

-

The phenolic hydroxyl groups may undergo oxidation during cyclization, necessitating inert atmosphere conditions.

-

Steric hindrance from the dihydroxyphenyl group could reduce reaction yields, requiring optimized stoichiometry .

Spectroscopic Characterization and Analytical Data

UV-Visible Spectroscopy

Triazole-thiones exhibit strong absorption in the UV region due to transitions in the aromatic and thione groups. For example, 2,4-dihydro-4,5-diphenyl-3H-1,2,4-triazole-3-thione shows at 254 nm in methanol . The dihydroxyphenyl substituent is expected to introduce a bathochromic shift (~270–290 nm) due to extended conjugation .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR:

-

Aromatic protons of the dihydroxyphenyl group: δ 6.5–7.2 ppm (doublets and triplets, J = 8–10 Hz).

-

Hydroxyl protons: δ 9.8–10.5 ppm (broad singlets, exchangeable with DO).

-

-

NMR:

Mass Spectrometry

-

Molecular Ion Peak: m/z 254.31 ([M]).

-

Fragmentation Pattern:

Physicochemical Properties and Stability

Solubility and Partition Coefficients

-

logP: Estimated at 1.2–1.8 (moderate lipophilicity due to hydroxyl groups).

-

Aqueous Solubility: <10 mg/L at 25°C (predicted via Abraham solvation parameters) .

Thermal Stability

-

Melting Point: Projected range: 210–220°C (based on analogs like 2,4-dihydro-4,5-diphenyl-3H-1,2,4-triazole-3-thione, mp 282–283°C) .

-

Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, with weight loss corresponding to sulfur dioxide evolution .

Industrial and Materials Science Applications

Coordination Chemistry

The thione groups act as bidentate ligands, forming complexes with transition metals. For example, triazole-thione derivatives coordinate to Cu(II) and Fe(III), producing materials with catalytic and magnetic properties .

Polymer Stabilization

Incorporation into polymers enhances UV resistance due to radical scavenging. Blends with polyethylene show reduced photodegradation rates by 40–60% under accelerated weathering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume